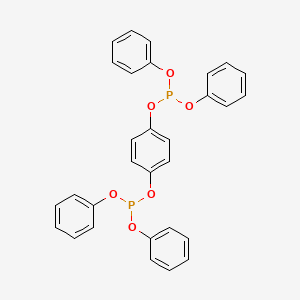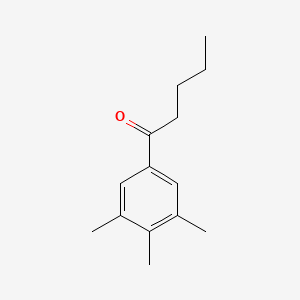![molecular formula C39H74ClNO2 B14608887 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1) CAS No. 60273-50-9](/img/structure/B14608887.png)
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with two hexadecyloxy groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with hexadecyloxy groups. This can be achieved through a Friedel-Crafts alkylation reaction, where hexadecyloxy groups are introduced to the phenyl ring using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Following the substitution, the methanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the substituted phenyl ring with a suitable amine source under controlled conditions. The final step involves the formation of the hydrogen chloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the amine group can form hydrogen bonds or ionic interactions with amino acid residues in enzymes, affecting their catalytic function. Additionally, the hydrophobic hexadecyloxy groups can interact with lipid membranes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) can be compared with other similar compounds, such as:
1-[3,5-Bis(alkyloxy)phenyl]methanamine: Similar structure but with different alkyl chain lengths, affecting solubility and reactivity.
1-[3,5-Bis(alkyloxy)phenyl]methanamine derivatives: Various derivatives with different functional groups, leading to diverse chemical and biological properties.
The uniqueness of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) lies in its specific substitution pattern and the presence of the hydrogen chloride salt, which can influence its solubility, stability, and reactivity.
Propriétés
Numéro CAS |
60273-50-9 |
|---|---|
Formule moléculaire |
C39H74ClNO2 |
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
(3,5-dihexadecoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-38-33-37(36-40)34-39(35-38)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-35H,3-32,36,40H2,1-2H3;1H |
Clé InChI |
ZNUVIKOZVSJJLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN)OCCCCCCCCCCCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)
